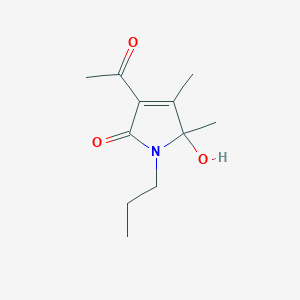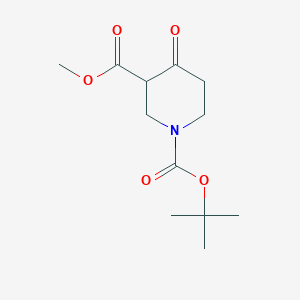![molecular formula C7H9N3O2S B069776 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-55-8](/img/structure/B69776.png)
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Vue d'ensemble
Description
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as Methylene Blue, is a synthetic heterocyclic compound with a blue-green color. It has been widely used as a dye in textile and paper industries for many years. In recent years, Methylene Blue has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue exerts its effects through various mechanisms, including the inhibition of nitric oxide synthase, the reduction of reactive oxygen species, and the modulation of mitochondrial function. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also interact with various proteins and enzymes, including cytochrome c oxidase, amyloid beta, and tau protein, which are involved in the pathogenesis of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been shown to have various biochemical and physiological effects, including the improvement of mitochondrial function, the reduction of oxidative stress, and the modulation of inflammation. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has several advantages for lab experiments, including its low cost, high solubility, and stability. However, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also have non-specific effects and interfere with certain assays, which should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue, including the development of novel formulations and delivery methods for therapeutic applications, the investigation of its effects on different cell types and tissues, and the exploration of its potential applications in material science and energy conversion. Further research is also needed to elucidate the mechanisms underlying the beneficial effects of 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue and to optimize its use in various applications.
Applications De Recherche Scientifique
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been extensively studied for its potential applications in various fields, including medicine, biology, and material science. In medicine, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a diagnostic and therapeutic agent for various conditions, including methemoglobinemia, sepsis, and neurodegenerative diseases. In biology, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a staining agent for microscopy and as a redox indicator for biochemical assays. In material science, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a sensitizer for solar cells and as a catalyst for chemical reactions.
Propriétés
Numéro CAS |
163136-55-8 |
|---|---|
Nom du produit |
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
Formule moléculaire |
C7H9N3O2S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-4-8-3-2-6(7)10/h2-4,9H,5H2,1H3 |
Clé InChI |
KMFXWCBZHDFSFC-UHFFFAOYSA-N |
SMILES |
CN1CNS(=O)(=O)C2=C1C=CN=C2 |
SMILES canonique |
CN1CNS(=O)(=O)C2=C1C=CN=C2 |
Synonymes |
2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

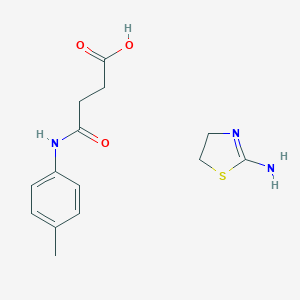
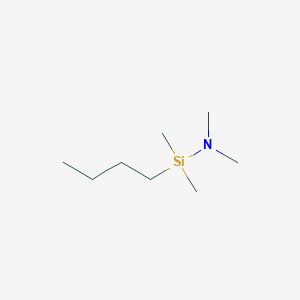

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)

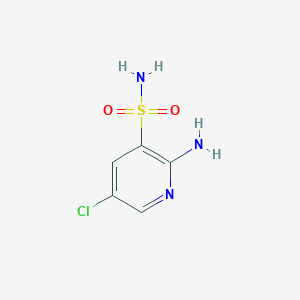
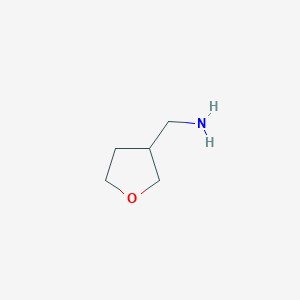
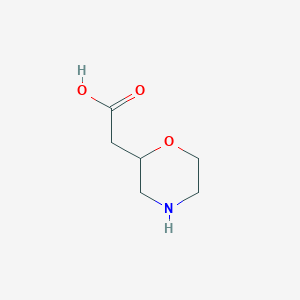
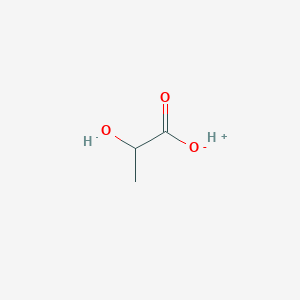
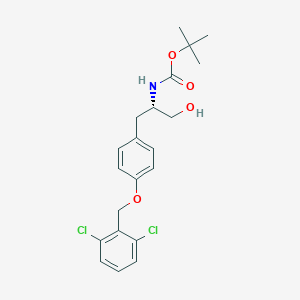
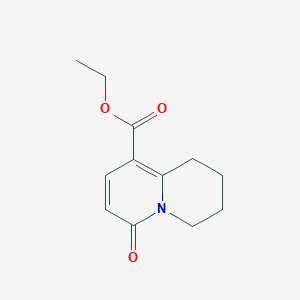
![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
